REACTION_CXSMILES
|
CC([O-])(C)C.[K+].[Cl:7][C:8]1[CH:9]=[C:10]([OH:15])[CH:11]=[CH:12][C:13]=1[Cl:14].Cl[C:17]1[CH:22]=[CH:21][C:20]([N+:23]([O-:25])=[O:24])=[CH:19][N:18]=1>CS(C)=O>[Cl:7][C:8]1[CH:9]=[C:10]([CH:11]=[CH:12][C:13]=1[Cl:14])[O:15][C:17]1[CH:22]=[CH:21][C:20]([N+:23]([O-:25])=[O:24])=[CH:19][N:18]=1 |f:0.1|
|
Name
|
|
Quantity
|
44.9 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
65.2 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
63.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1)[N+](=O)[O-]
|
Name
|
ice water
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
without heating until the temperature
|
Type
|
ADDITION
|
Details
|
dropped to 40° C. (~1 hr)
|
Type
|
FILTRATION
|
Details
|
the solid collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2CO3
|
Type
|
ADDITION
|
Details
|
treated with charcoal
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
redried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The CH2Cl2 solution was concentrated to 250 ml
|
Type
|
ADDITION
|
Details
|
diluted to 700 ml with hexane
|
Type
|
FILTRATION
|
Details
|
From this solution, a crystalline material was collected by filtration and 94.8 g of 2-(3,4-dichlorophenoxy)-5-nitropyridine
|
Type
|
CUSTOM
|
Details
|
obtained
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(OC2=NC=C(C=C2)[N+](=O)[O-])C=CC1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |